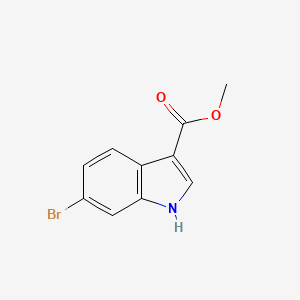

Methyl 6-Bromo-1H-Indole-3-Carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZJYJMYLUQJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467637 | |

| Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868656-97-7 | |

| Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a halogenated indole (B1671886) derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic route, outlines key characterization data, and presents this information in a clear and accessible format for researchers in the field.

Compound Overview

This compound is a substituted indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position significantly influences its chemical properties and biological activity. Indole derivatives are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. Notably, this compound has been identified as a marine-derived natural product with potential antitumor properties[1].

Table 1: Physical and Chemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 868656-97-7 |

| IUPAC Name | This compound |

Synthesis Protocol

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

6-Bromo-1H-indole-3-carboxylic acid

-

Anhydrous Methanol (B129727) (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 6-Bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: To the stirring suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reference characterization data.

Table 2: General Characterization Data

| Parameter | Value/Description | Reference |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| Melting Point | Not available for the target compound. The precursor, 6-bromoindole-3-carboxaldehyde, has a melting point of 202-206 °C. |

Note: While specific spectral data for this compound was not found in the search results, the data for the closely related compound, Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate , is provided below for comparative purposes. The absence of the 2-methyl group in the target compound will result in a simpler ¹H NMR spectrum in the aromatic region and the absence of a methyl signal around 2.7 ppm.

Table 3: Reference Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate [5][6]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.34 (brs, 1H, NH), 7.94 (d, J = 9.0 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H), 7.31 (dd, J = 9.0, 1.8 Hz, 1H), 3.92 (s, 3H, OCH₃), 2.73 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃) | δ 166.1, 144.2, 135.2, 126.0, 125.0, 122.7, 115.7, 113.4, 104.9, 50.9, 14.2. |

| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₀BrNO₂Na: 289.9787, found: 289.9782. |

Biological Activity and Potential Signaling Pathways

This compound has been identified as a marine-derived natural product with demonstrated antitumor activity[1]. While the specific molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated in the available literature, the indole scaffold is a well-known pharmacophore that can interact with a variety of biological targets.

Many indole derivatives exert their anticancer effects through mechanisms such as:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

-

Interaction with Microtubules: Disrupting the cellular cytoskeleton, which is crucial for cell division.

Given the structural similarities to other bioactive indoles, it is plausible that this compound may act through one or more of these pathways. Further research is required to delineate its precise mechanism of action.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined Fischer-Speier esterification protocol offers a practical and efficient route to this compound. While specific spectral data for the target molecule requires experimental determination, the provided reference data for a close analog serves as a valuable guide for characterization. The known antitumor activity of this marine-derived natural product, coupled with the diverse biological roles of the indole scaffold, underscores its potential as a lead compound in drug discovery and development. Further investigation into its precise mechanism of action and biological targets is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 6-Bromo-1H-Indole-3-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-1H-indole-3-carboxylate is a halogenated indole (B1671886) derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the reactive bromo substituent and the versatile carboxylate group, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the development of novel therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not experimentally determined; related compounds suggest a crystalline solid with a relatively high melting point. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL.[3] | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 868656-97-7 | [1] |

| InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | [1] |

| InChIKey | SKZJYJMYLUQJPG-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)Br | [1] |

| XLogP3 | 3.3 | [1] |

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ) are predicted to be in the following regions, referenced to a standard solvent like DMSO-d₆:

-

N-H Proton: A broad singlet in the region of δ 11.0-12.0 ppm.

-

Aromatic Protons: Signals for the protons at positions 2, 4, 5, and 7 of the indole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The bromine atom at position 6 will influence the splitting patterns of the adjacent protons.

-

Methyl Protons: A sharp singlet for the three protons of the methyl ester group is anticipated around δ 3.8-4.0 ppm.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts for the different carbon atoms are:

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon attached to the bromine atom (C-6) will be significantly influenced.

-

Methyl Carbon: The carbon of the methyl ester group is expected to have a chemical shift in the range of δ 50-55 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule:

-

N-H Stretching: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically around 1680-1720 cm⁻¹.

-

C-Br Stretching: A weaker absorption in the fingerprint region, usually below 700 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum, particularly under electron ionization (EI), is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.08 g/mol ). A characteristic isotopic pattern for bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[6] Common fragmentation pathways for indole-3-carboxylates involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).[7]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the bromination of a suitable indole precursor. The following protocol is adapted from the synthesis of a closely related isomer, methyl 3-bromo-1H-indole-6-carboxylate.[4]

Materials:

-

Methyl 1H-indole-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Methyl 1H-indole-3-carboxylate (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -60 °C using a suitable cooling bath.

-

Slowly add a solution of N-Bromosuccinimide (1.0-1.1 equivalents) in anhydrous DMF dropwise to the cooled reaction mixture over a period of 20-30 minutes.

-

Stir the reaction mixture at -60 °C and then allow it to slowly warm to room temperature over several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the indole nucleus, the bromine substituent at the 6-position, and the methyl ester at the 3-position.

-

Indole Nucleus: The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution, although the ester group at the 3-position can influence the regioselectivity of such reactions. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

-

Bromo Substituent: The bromine atom at the 6-position is a key functional handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively.

-

Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. It can also be reduced to the corresponding alcohol.

Application in Kinase Inhibitor Synthesis

A significant application of bromo-substituted heterocyclic compounds like this compound is in the synthesis of kinase inhibitors.[8] Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure, which can be efficiently constructed using Suzuki coupling reactions with the bromo-indole as a key intermediate.[8] The indole scaffold itself is a privileged structure in medicinal chemistry and is found in numerous approved drugs.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Suzuki Coupling Reaction for Kinase Inhibitor Scaffolds

Caption: Representative Suzuki coupling reaction of this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties and predictable reactivity, especially in cross-coupling reactions, make it an attractive starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the development of novel and potent therapeutic agents. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to expand its utility in medicinal chemistry.

References

- 1. This compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-bromo-1H-indole-4-carboxylate [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. METHYL 3-BROMOINDOLE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

The Potent Potential of Brominated Indole-3-Carboxylates: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The strategic addition of bromine atoms to the indole ring, particularly in indole-3-carboxylate (B1236618) derivatives, has emerged as a powerful strategy for modulating and enhancing a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of brominated indole-3-carboxylates and related derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antibiotic Potentiating Activity

Brominated indole derivatives have demonstrated significant promise in combating microbial resistance. Notably, 5-bromo-substituted indole analogues often exhibit broad-spectrum activity.[4][5] A key mechanism of action appears to be the disruption of bacterial membranes.[4][5]

Quantitative Antimicrobial Data

| Compound/Analogue | Target Organism(s) | Activity | Measurement | Reference |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine (3) | Staphylococcus aureus, MRSA | Intrinsic antimicrobial activity | - | [4] |

| 5-Bromo-substituted indole analogue 13b (polyamine PA-3-6-3) | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Antimicrobial activity | MIC ≤ 0.28 µM | [4][5] |

| 5-bromo-indole-3-carboxamide-PA3-7-3 analogue | Pseudomonas aeruginosa, Escherichia coli | Enhancement of doxycycline (B596269) and erythromycin (B1671065) action | - | [4][6] |

| Analogue 13b | Pseudomonas aeruginosa | Enhancement of doxycycline action | 21-fold enhancement | [4][5][6] |

| 2-(5-bromo-1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide (17k) | Gram-negative and Gram-positive bacteria | Antibacterial activity | ZOI = 14-16 mm; MIC = 12.5-50 μg/mL | [2] |

| 5-bromoindole-2-carboxamides (7a-c, 7g, 7h) | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi | Antibacterial activity | MIC = 0.35–1.25 μg/mL | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A common method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The brominated indole-3-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate.

-

Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer agents.[8] Bromination of the indole ring has been shown to enhance the anticancer properties of these compounds, which can act through various mechanisms, including the inhibition of key signaling pathways.[9][10][11]

Quantitative Anticancer Data

| Compound | Cell Line(s) | Activity | Measurement | Reference |

| 5-bromoindole-2-carboxylic acid derivative 3a | HepG2, A549, MCF-7 | Antiproliferative | - | [9] |

| 2-(1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide 17i | HEK293T | Cytotoxicity | IC50 = 8.64 μM | [2] |

| 2-(1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide 17l | HeLa | Cytotoxicity | IC50 = 3.41 μM | [2] |

| Indole-3-carboxylic acid-based derivative 17 | - | Inhibition of Bcl-2 protein | Ki = 0.26 μM | [12] |

| Indole-3-carboxylic acid-based derivative 17 | - | Inhibition of Mcl-1 protein | Ki = 72 nM | [12] |

| 5-bromoindole-2-carboxylic acid hydrazone derivative | - | Anti-angiogenic activity | IC50 = 15.4 µg/mL | [13] |

| 5-bromoindole-2-carboxylic acid hydrazone derivative | HUVEC cell line | Antiproliferative activity | IC50 = 5.6 µg/mL | [13] |

Signaling Pathways in Cancer Targeted by Indole Derivatives

Indole-3-carbinol (B1674136) (I3C) and its derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][14]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the brominated indole-3-carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity

Brominated indoles derived from marine organisms have shown potential as anti-inflammatory agents.[15][16] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15]

Quantitative Anti-inflammatory Data

| Compound | Target | Activity | Measurement | Reference |

| Tyrindoxyl sulfate | COX-1 | Binding Affinity | Docking Score: -6.06 to -7.25 kcal/mol | [15] |

| Tyrindoleninone | COX-2 | Binding Affinity | Docking Score: -7.17 kcal/mol | [15] |

| 6-Bromoisatin | COX-2 | Binding Affinity | Docking Score: -6.19 kcal/mol | [15] |

| Benzo[g]indol-3-carboxylates | mPGES-1 | Inhibition | IC50 = 0.1 µM | [17] |

| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (cell-free) | Inhibition | IC50 = 0.6 µM | [17] |

| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (A549 cells) | Inhibition | IC50 = 2 µM | [17] |

Prostaglandin (B15479496) Biosynthesis Pathway

Caption: Inhibition of Prostaglandin Synthesis by Brominated Indoles.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production.[18] Inhibition of QS is a promising anti-pathogenic strategy. Bromination of indole-3-carboxaldehydes, a related class of compounds, has been shown to significantly enhance their quorum sensing inhibitory (QSI) capabilities.[18]

Quantitative Quorum Sensing Inhibition Data

| Compound | Activity | Measurement | Reference |

| 5-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde | [18] |

| 6-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde | [18] |

| 7-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde | [18] |

Synthesis of Brominated Indole-3-Carboxylates

A common method for the synthesis of brominated indole-3-carboxylates involves the direct bromination of an indole-3-carboxylate precursor.

General Experimental Protocol: Regioselective Dibromination

This protocol describes the synthesis of methyl 5,6-dibromoindole-3-carboxylate.[19]

-

Reaction Setup: Methyl indole-3-carboxylate is dissolved in acetic acid.

-

Bromination: A solution of bromine in acetic acid is added dropwise to the indole solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into water, and the precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired methyl 5,6-dibromoindole-3-carboxylate.

Caption: Synthetic workflow for the dibromination of methyl indole-3-carboxylate.

Conclusion

Brominated indole-3-carboxylates and their derivatives represent a versatile and potent class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their potential to inhibit bacterial quorum sensing, underscores their significance in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-Bromo-1H-Indole-3-Carboxylate, a compound of interest in medicinal chemistry and natural product synthesis. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this indole (B1671886) derivative in research and development settings.

Spectroscopic Data Summary

The structural confirmation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized in the tables below. This data has been compiled from the scientific literature, ensuring a reliable reference for researchers.[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.03 | s | - | N-H |

| 8.11 | d | 2.8 | H-2 |

| 7.92 | d | 8.5 | H-4 |

| 7.67 | s | - | H-7 |

| 7.32 | dd | 8.5, 1.8 | H-5 |

| 3.80 | s | - | O-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.3 | C=O |

| 138.1 | C-7a |

| 134.2 | C-2 |

| 125.6 | C-3a |

| 125.1 | C-6 |

| 123.0 | C-4 |

| 115.9 | C-5 |

| 115.9 | C-7 |

| 107.5 | C-3 |

| 51.7 | O-CH₃ |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Observation |

| HRMS | ESI⁻ | [M-H]⁻ calculated: 251.9660 | [M-H]⁻ found: 251.9657 |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using an electrospray ionization (ESI) source in negative ion mode. The analysis provided an accurate mass measurement of the deprotonated molecule ([M-H]⁻), which was compared to the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: At the time of this publication, specific experimental IR data for this compound was not available in the reviewed literature. However, the expected characteristic IR absorptions for this molecule would include:

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.

This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are essential for ensuring the quality and integrity of this compound in various research and development endeavors.

References

Technical Guide: Methyl 6-Bromo-1H-Indole-3-Carboxylate

CAS Number: 868656-97-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a key building block in medicinal chemistry and organic synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent modification, and its application in the development of therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a halogenated indole (B1671886) derivative that serves as a versatile scaffold in the synthesis of more complex molecules. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 868656-97-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 254.08 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)Br | --INVALID-LINK-- |

| Predicted XLogP3 | 3.3 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Melting Point | No data available. For reference, the related compound 6-Bromo-1H-indole has a melting point of 92-96 °C. | - |

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity | Number of Protons | Assignment |

| ~8.2-8.5 | br s | 1H | N-H |

| ~8.0 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | d | 1H | H-7 |

| ~7.3 | dd | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (δ) ppm (Solvent: CDCl₃) | Carbon Assignment |

| ~165 | C=O |

| ~137 | C-7a |

| ~130 | C-2 |

| ~126 | C-3a |

| ~124 | C-5 |

| ~123 | C-4 |

| ~115 | C-6 (C-Br) |

| ~114 | C-7 |

| ~105 | C-3 |

| ~51 | -OCH₃ |

Mass Spectrometry (MS) - Predicted

| m/z | Interpretation |

| 253/255 | [M]⁺ molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 222/224 | [M - OCH₃]⁺ |

| 194/196 | [M - COOCH₃]⁺ |

| 143 | [M - Br - CO]⁺ |

Infrared (IR) Spectroscopy - Predicted

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1600, 1450 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~600-500 | Medium-Strong | C-Br Stretch |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol details the synthesis of the title compound from its corresponding carboxylic acid.

Reaction Scheme:

Mechanism of Action of Methyl 6-Bromo-1H-Indole-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique structure allows it to mimic peptides and bind to various enzymes, making it a fertile ground for the development of novel therapeutics with distinct mechanisms of action.[1] Derivatives of Methyl 6-Bromo-1H-Indole-3-Carboxylate, in particular, have emerged as a promising class of compounds, primarily investigated for their potent antiproliferative and anticancer activities.[3][4] This guide details the core mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Core Mechanism of Action: Inhibition of Cancer-Relevant Kinase Pathways

The predominant mechanism through which indole-3-carboxylate (B1236618) derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are crucial regulators of cellular processes, including growth, proliferation, and survival.[2][5] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[5][6]

Specifically, derivatives of the indole scaffold have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway .[6][7] This pathway is a central regulator of cell metabolism, growth, and proliferation and is frequently hyperactivated in tumors.[7] By targeting key kinases within this cascade, such as PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), and mTOR (mammalian Target of Rapamycin), these compounds can effectively halt the downstream signals that drive cancer cell growth and survival.[6]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Quantitative Data: Inhibitory Potency of Indole Derivatives

While specific kinase inhibition data for this compound is not extensively published, numerous studies on closely related indole derivatives demonstrate potent inhibitory activity against specific kinases and cancer cell lines. This highlights the potential of the core scaffold in developing highly active anticancer agents.

| Compound Class/Derivative Name | Target(s) | Reported IC₅₀ / GI₅₀ | Reference(s) |

| Indole-based Pyrazolo[1,5-a]pyrimidine | AKT Phosphorylation | 27 - 34 nM | [6] |

| Fused Indole (MG-2477) | A549 Lung Cancer Cells | 20 nM | [6] |

| Indole-based Hydrazone | EGFR, PI3K, CDK2 | Sub-micromolar activity | [8] |

| Indole-based Quinolone (HA-2l) | mTOR Kinase | 66 nM | [7] |

| Indole-based Quinolone (HA-2c) | mTOR Kinase | 75 nM | [7] |

| 5-Bromoindole Derivative (Compound 34) | MCF-7 Breast Cancer Cells | 18.4 µM | [9] |

| Indole Carbothioamide (Compound 4a) | EGFR Kinase / HepG2, HCT-116, A549 Cells | Potent inhibition noted | [1][10] |

| Indole Oxadiazole (Compound 6c) | VEGFR-2 Kinase / HepG2, HCT-116, A549 Cells | Potent inhibition noted | [1][10] |

Experimental Protocols & Methodologies

In Vitro Kinase Inhibition Assay

This protocol outlines a generalized, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific purified kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction; lower ATP consumption indicates higher kinase inhibition.[4]

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, pH 7.4).[11][12]

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase, if known.

-

Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase.

-

Test Compound: Prepare serial dilutions of the indole derivative (e.g., from 100 µM to 1 nM) in DMSO. Prepare a DMSO-only control.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the test compound dilution or DMSO control.[13]

-

Add 10 µL of the purified kinase enzyme solution to all wells and mix gently.[13]

-

Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[13]

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the kinase substrate.[13]

-

Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

-

Detection:

-

Stop the reaction and measure the remaining ATP concentration using a commercial luminescence or fluorescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™). The signal is inversely proportional to kinase activity.

-

Read the plate on a suitable microplate reader (luminometer or fluorometer).

-

-

Data Analysis:

-

Subtract background values (wells with no enzyme).

-

Normalize the data, setting the DMSO control as 0% inhibition and a control with no ATP or a potent known inhibitor as 100% inhibition.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Antiproliferative (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[14] It is widely used to determine the cytotoxic potential of compounds against cancer cell lines. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, which are then solubilized for quantification.[15]

Detailed Methodology:

-

Cell Plating:

-

Harvest and count cancer cells (e.g., A549, MCF-7, HCT-116).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.

-

Include control wells with medium only for background measurement.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indole derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired exposure period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[3]

-

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background.[16]

-

-

Data Analysis:

-

Subtract the absorbance of the medium-only blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

-

Caption: A generalized workflow for a cellular antiproliferative MTT assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 細胞計數與健康分析 [sigmaaldrich.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of a carboxylate group onto this privileged scaffold provides a versatile handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for preparing substituted indole carboxylates, with a focus on classical and modern techniques, supported by detailed experimental protocols and comparative data.

Classical Methods for Indole Carboxylate Synthesis

Classical methods, developed in the late 19th and early 20th centuries, remain relevant for the synthesis of certain indole carboxylates due to their simplicity and the availability of starting materials.

Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone containing an α-methylene group.[1] The reaction proceeds through the formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement (the Claisen rearrangement) to form a new C-C bond, and subsequent cyclization and aromatization to yield the indole.[1] The use of β-nitroacrylates as the carbonyl component provides a direct route to indole-2-carboxylates.[3]

Logical Workflow for Fischer Indole Synthesis:

Caption: Workflow of the Fischer Indole Synthesis for Substituted Indole Carboxylates.

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate (B1230498) via Fischer Indole Synthesis

A mixture of phenylhydrazine (B124118) (1.0 eq) and ethyl pyruvate (B1213749) (1.1 eq) in glacial acetic acid is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone. The solvent is then removed under reduced pressure. The resulting crude hydrazone is added to a pre-heated solution of polyphosphoric acid (PPA) at 100 °C. The reaction mixture is stirred at this temperature for 1-2 hours, during which time the cyclization and aromatization occur. After cooling to room temperature, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The solid is then washed with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. The crude product is purified by recrystallization from ethanol (B145695) to afford ethyl indole-2-carboxylate.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline. While less common for the direct synthesis of indole carboxylates, it can be adapted for this purpose. A notable advancement is the use of microwave irradiation in a solvent-free solid-state reaction between anilines and phenacyl bromides, which provides a greener and more efficient route to 2-arylindoles.[2]

Modern Synthetic Methodologies

Modern synthetic methods offer greater functional group tolerance, milder reaction conditions, and often higher yields and regioselectivity compared to classical approaches.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of indoles and their derivatives. These methods often involve the formation of C-C and C-N bonds through cross-coupling reactions.

A direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates provides a powerful route to 1-acetyl indole-2-carboxylates.[4][5][6][7] This reaction utilizes a catalytic amount of a palladium(II) source with oxygen as the terminal oxidant.[4][5][6][7] The starting materials are readily accessible through Erlenmeyer-Plöchl chemistry from benzaldehyde (B42025) derivatives and N-acetyl glycine.[4] A subsequent deacetylation step yields the corresponding indole-2-carboxylates.[4][5][6][7]

Proposed Catalytic Cycle for Pd-Catalyzed Oxidative Cyclization:

Caption: Simplified catalytic cycle for Pd-catalyzed oxidative cyclization.[4]

Experimental Protocol: Synthesis of Ethyl 1-acetyl-indole-2-carboxylate

To a reaction vessel are added ethyl 2-acetamido-3-phenylacrylate (1.0 eq), Pd(OAc)₂ (0.1 eq), and a suitable solvent such as DMSO. The vessel is sealed and heated to 80-120 °C under an atmosphere of oxygen (balloon). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 1-acetyl-indole-2-carboxylate.[6]

Palladium-catalyzed carbonylation reactions of 2-alkynylanilines provide a direct route to indole-3-carboxylates.[8] These reactions typically employ carbon monoxide (CO) as the C1 source and can be performed with various alcohols or phenols to generate the corresponding esters.[8]

Copper-Catalyzed Syntheses

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods.

A ligand-free copper(I)-catalyzed cascade reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate allows for the efficient synthesis of indole-2-carboxylate derivatives.[9] This one-pot process proceeds under mild conditions and tolerates a wide range of functional groups.[9]

N-aryl indoles can be synthesized via a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides.[10] This method uses Cu₂O as the catalyst and provides a route to N-functionalized indoles.[10]

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of the indole core, avoiding the need for pre-functionalized substrates.[11][12][13][14] Transition metals such as palladium, rhodium, and ruthenium are commonly employed to catalyze these transformations.[11][12][13] By using appropriate directing groups, regioselective functionalization at various positions of the indole ring can be achieved.[13][14] For instance, a formyl group at the C3-position can direct C4-arylation.[13]

Photoredox Catalysis

Visible-light photoredox catalysis offers a green and sustainable approach to indole synthesis.[15][16][17][18][19] These reactions proceed via single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.[15][19] This methodology has been successfully applied to the synthesis of indole alkaloids and other complex indole-containing molecules.[15][19] A metal-free, visible-light-induced carbonylation of indoles with phenols using iodine as a photosensitive initiator provides a novel route to indole-3-carboxylates.[20]

Green and Sustainable Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many indole-forming reactions, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating.[2][21][22][23][24][25] This technique has been successfully applied to classical reactions like the Fischer and Bischler-Möhlau syntheses, as well as modern cross-coupling reactions.[22][23]

Flow Chemistry

Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reproducibility.[1][26][27][28][29] The Fischer indole synthesis has been successfully adapted to a continuous flow system, demonstrating the potential of this technology for the large-scale production of indoles.[1][26][28]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly atom-economical and efficient approach to complex molecules.[30][31][32][33][34] Several MCRs have been developed for the synthesis of functionalized indoles, including those bearing carboxylate groups.[30][31][32]

Data Summary of Synthetic Methods

The following tables summarize the quantitative data for some of the key synthetic methods discussed.

Table 1: Comparison of Classical and Modern Methods for Indole-2-carboxylate Synthesis

| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Fischer Synthesis | PPA | Acetic Acid | 100 | 1-2 | 60-80 | [3] |

| Pd-Catalyzed C-H Amination | Pd(OAc)₂ / O₂ | DMSO | 80-120 | 12-24 | 70-95 | [4][6] |

| Cu-Catalyzed Cascade | CuI / Cs₂CO₃ | DMSO | rt - 80 | 4-16 | 65-94 | [9] |

Table 2: Comparison of Methods for Indole-3-carboxylate Synthesis

| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd-Catalyzed Carbonylation | Pd(OAc)₂ / I₂ / CO | DMF | 80-100 | 24-48 | 60-85 | [8] |

| Metal-Free CO₂ Fixation | K₂CO₃ / CO₂ (10 atm) | NMP | 65 | 12 | 70-90 | [35] |

| Visible-Light Carbonylation | I₂ / Visible Light / CO | MeCN | rt | 24 | 50-75 | [20] |

Conclusion

The synthesis of substituted indole carboxylates has evolved significantly from classical methods to modern, highly efficient catalytic systems. The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, and scalability. Palladium and copper catalysis, along with the emerging fields of C-H activation and photoredox catalysis, offer powerful tools for the construction of these important building blocks. Furthermore, the adoption of greener technologies such as microwave-assisted synthesis and flow chemistry is paving the way for more sustainable and efficient production of indole derivatives, which will undoubtedly accelerate the discovery and development of new therapeutics.

References

- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [agris.fao.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. soc.chim.it [soc.chim.it]

- 15. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. goons.web.elte.hu [goons.web.elte.hu]

- 22. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijrpr.com [ijrpr.com]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. akjournals.com [akjournals.com]

- 27. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. A multicomponent tetrazolo indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02384E [pubs.rsc.org]

- 33. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery of Brominated Indole Carboxylates as Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, halogenated indole (B1671886) alkaloids have garnered significant attention due to their potent pharmacological properties. This technical guide focuses on the discovery of methyl 6-bromo-1H-indole-3-carboxylate and its closely related analogue, (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester, as marine-derived natural products. While the former is commercially available and cited as a natural product, the primary scientific literature more readily provides a detailed account of the isolation and characterization of its α-keto analogue. This document will detail the seminal discovery of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from the marine sponge Spongosorites sp., presenting its characterization data and the experimental protocols for its isolation. Furthermore, this guide will explore the known biological activities of bromoindole derivatives, including their antitumor and anti-inflammatory effects, and the associated signaling pathways.

Discovery and Isolation from a Marine Source

The first documented isolation of a close natural analogue of this compound, specifically (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester, was reported from a marine sponge of the genus Spongosorites.[1][2][3] Prior to this discovery, this class of compounds was known only through synthetic chemistry.[1][2][3] The isolation was achieved through a bioactivity-guided fractionation of the methanol (B129727) extract of the sponge.[1][2][3]

Experimental Protocols: Isolation and Characterization

The following is a detailed methodology for the isolation and characterization of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from Spongosorites sp., adapted from the primary literature.[1][2][3]

1. Extraction and Fractionation:

-

The sponge material was extracted with methanol (MeOH).

-

The crude MeOH extract was then partitioned between different solvents to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, dichloromethane (B109758) (CH₂Cl₂), and water.

-

The bioactive fractions were subjected to further chromatographic separation.

2. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate (B1210297) mixtures).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds were further purified by reversed-phase HPLC (RP-HPLC) using an ODS (C18) column with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

-

The purity of the isolated compounds was assessed by analytical HPLC.

3. Structure Elucidation:

-

Mass Spectrometry (MS): The molecular formula and the presence of bromine were determined using low-resolution and high-resolution mass spectrometry. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound was elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.

Experimental Workflow

Caption: Isolation and characterization workflow for bromoindole alkaloids.

Quantitative Data and Spectroscopic Analysis

The structural elucidation of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester was accomplished through comprehensive spectroscopic analysis. The key quantitative data are summarized in the tables below.

Table 1: Physical and Mass Spectrometry Data

| Property | Value |

| Appearance | Yellow, amorphous powder |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Mass Spectrum (EIMS) | m/z 281/283 [M]⁺ (characteristic 1:1 ratio for a bromo-compound) |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH-1 | 12.60 | s | |

| H-2 | 8.45 | s | |

| H-4 | 8.07 | d | 8.0 |

| H-5 | 7.40 | dd | 8.0, 1.5 |

| H-7 | 7.80 | d | 1.5 |

| -OCH₃ | 3.89 | s |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 139.0 |

| C-3 | 112.5 |

| C-3a | 124.8 |

| C-4 | 123.5 |

| C-5 | 125.8 |

| C-6 | 116.2 |

| C-7 | 115.5 |

| C-7a | 137.5 |

| C-8 | 178.2 |

| C-9 | 164.0 |

| -OCH₃ | 52.9 |

Biological Activities and Signaling Pathways

Bromoindole derivatives isolated from marine sources have demonstrated a range of biological activities, with antitumor and anti-inflammatory properties being of particular interest to the scientific community.

Antitumor Activity

Indole-based compounds are recognized for their significant antitumor potential, acting through various mechanisms.[4][5] While the specific cytotoxic pathway for (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester has not been extensively detailed, related indole-3-glyoxylamides are known to function as tubulin polymerization inhibitors.[6][7] These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6] Generally, indole derivatives can induce apoptosis in cancer cells through the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Anti-inflammatory Activity

Several brominated indoles have been shown to possess potent anti-inflammatory effects. The underlying mechanism for some of these compounds involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[8][9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Brominated indoles can inhibit this pathway by preventing the translocation of NF-κB into the nucleus.[8]

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of bromoindoles via NF-κB pathway inhibition.

The discovery of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from the marine sponge Spongosorites sp. underscores the importance of marine natural product research in identifying novel chemical scaffolds with therapeutic potential. This guide has provided a detailed overview of its isolation, characterization, and the known biological activities of the broader class of bromoindole alkaloids. The potent anti-inflammatory and potential antitumor activities of these compounds, coupled with their unique structures, make them valuable leads for further investigation and development in the pharmaceutical and biotechnology sectors. Future research should focus on elucidating the specific molecular targets and mechanisms of action to fully realize their therapeutic promise.

References

- 1. Monoindole Alkaloids from a Marine Sponge Spongosorites sp. [mdpi.com]

- 2. Monoindole alkaloids from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Protocol for the Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-bromo-1H-indole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions.[1] This document outlines a detailed three-step protocol for the synthesis of this compound, starting from the commercially available 6-bromo-1H-indole. The synthesis involves an initial formylation at the C3 position, followed by oxidation to the carboxylic acid and subsequent esterification.

Overall Reaction Scheme

The synthesis pathway proceeds in three key stages:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 6-bromo-1H-indole to produce 6-bromo-1H-indole-3-carbaldehyde.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid, yielding 6-bromo-1H-indole-3-carboxylic acid.

-

Fischer Esterification: Reaction of the carboxylic acid with methanol (B129727) under acidic conditions to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-Indole-3-Carbaldehyde

This procedure is adapted from a Vilsmeier-Haack reaction protocol for substituted indoles.[2]

-

Preparation of Vilsmeier Reagent: In a flask kept in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring. Prepare this reagent fresh before use.

-

Reaction Setup: Dissolve 6-bromo-1H-indole (1.0 eq) in a minimal amount of DMF in a separate reaction flask under an inert atmosphere (e.g., argon or nitrogen).

-

Formylation: Cool the indole solution to 0 °C and slowly add the freshly prepared Vilsmeier reagent dropwise.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat the reaction to 85-90 °C for 5-8 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Add a saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain crude 6-bromo-1H-indole-3-carbaldehyde. The product can be used in the next step without further purification if the purity is sufficient.

Step 2: Synthesis of 6-Bromo-1H-Indole-3-Carboxylic Acid

This step involves the oxidation of the aldehyde to a carboxylic acid.

-

Reaction Setup: Suspend the crude 6-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of acetone (B3395972) and water.

-

Oxidation: While stirring vigorously, add potassium permanganate (B83412) (KMnO₄) portion-wise to the suspension. The reaction is exothermic; maintain the temperature below 30 °C. The purple color of the permanganate will disappear as the reaction proceeds.

-

Reaction Progression: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Work-up: Quench the reaction by adding a small amount of ethanol (B145695) to consume any excess KMnO₄. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 6-bromo-1H-indole-3-carboxylic acid.[3]

Step 3: Synthesis of this compound

This final step is a standard Fischer esterification.[1]

-

Reaction Setup: Dissolve 6-bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of methanol (10-20 volumes).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the solution.[1]

-

Esterification: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the progress by TLC.[1]

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1] Dilute the residue with water and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1] After filtering off the drying agent, concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Step 1: Formylation | Step 2: Oxidation | Step 3: Esterification |

| Starting Material | 6-Bromo-1H-Indole | 6-Bromo-1H-Indole-3-Carbaldehyde | 6-Bromo-1H-Indole-3-Carboxylic Acid |

| Key Reagents | Vilsmeier Reagent (POCl₃/DMF) | Potassium Permanganate (KMnO₄) | Methanol, Sulfuric Acid (H₂SO₄) |

| Solvent | DMF | Acetone/Water | Methanol |

| Temperature | 0 °C to 90 °C[2] | < 30 °C to Room Temp. | Reflux (approx. 65 °C)[1] |

| Reaction Time | 6-9 hours[2] | 2-4 hours | 4-8 hours[1] |

| Typical Yield | ~90%[2] | ~85-95% | ~90-98% |

| Product Appearance | Yellow Solid[2] | White/Off-white Solid[4] | White/Off-white Solid |

| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO₂[3] | C₁₀H₈BrNO₂[5] |

| Molecular Weight | 224.06 g/mol | 240.06 g/mol [3] | 254.08 g/mol [5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatility of Methyl 6-Bromo-1H-indole-3-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-3-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. The presence of the bromine atom at the 6-position and the methyl ester at the 3-position of the indole (B1671886) scaffold provides two reactive sites for chemical modification. This dual reactivity allows for the strategic introduction of diverse functional groups, making it an invaluable building block for the synthesis of complex, biologically active molecules. Its applications are particularly prominent in the development of novel therapeutics targeting a range of diseases, including cancer and bacterial infections, by serving as a scaffold for molecules that modulate key signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Key Synthetic Applications

This compound is primarily utilized in three key types of reactions that allow for the elaboration of the indole core:

-

N-Alkylation/Arylation: The nitrogen of the indole ring can be readily functionalized, allowing for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the final compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.[3][4]

-